3-Methyl-1,2-oxazole-4-sulfonyl chloride
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Overview
Description
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a chemical compound with the molecular formula C4H4ClNO3S and a molecular weight of 181.6 g/mol . It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a sulfonyl chloride group attached to a 3-methyl-1,2-oxazole ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride typically involves the reaction of 3-methyl-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve the use of advanced techniques and equipment to optimize yield and purity .
Chemical Reactions Analysis
3-Methyl-1,2-oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can be used in coupling reactions to form complex molecules, often in the presence of catalysts.
Scientific Research Applications
3-Methyl-1,2-oxazole-4-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1,2-oxazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
3-Methyl-1,2-oxazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride: This compound has a similar structure but includes a chlorine atom at the 5-position, which can influence its reactivity and applications.
3-Methyl-1,2-oxazole-5-sulfonyl chloride: This isomer differs in the position of the sulfonyl chloride group, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity patterns and applications in various fields of research and industry.
Biological Activity
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a sulfonyl chloride functional group attached to an oxazole ring. Its molecular formula is C4H5ClN2O2S, and it possesses significant electrophilic characteristics due to the sulfonyl chloride moiety, which enhances its reactivity towards nucleophiles.
The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitutions. The sulfonyl chloride group can react with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives. This reactivity allows the compound to modify biomolecules, which can aid in studying biological processes and developing bioactive molecules.
Anticancer Activity
Recent studies have explored the anticancer potential of oxazole derivatives, including this compound. In a broader context, a series of 1,3-oxazole sulfonamides were synthesized and evaluated for their ability to inhibit cancer cell growth across various human tumor cell lines. Notably, these compounds exhibited significant growth inhibition with GI50 values in the low micromolar to nanomolar range . The mechanism involved binding to tubulin and disrupting microtubule polymerization, which is critical for cell division.
Antimicrobial Properties
Research indicates that oxazole derivatives possess antimicrobial activities against a range of bacterial and fungal strains. A study examining various 1,3-oxazole derivatives demonstrated notable inhibition zones against pathogens like E. coli, S. aureus, and C. albicans. For example, one derivative showed an inhibition zone of 12 mm against E. coli at a concentration of 200 µg/ml . While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy in this area.
Study on Anticancer Activity
In a study published in 2021, novel 1,3-oxazole sulfonamides were evaluated for their anticancer properties against the NCI-60 human tumor cell lines. The results revealed that several compounds exhibited high specificity towards leukemia cell lines with mean GI50 values ranging from 44.7 nM to 48.8 nM . This highlights the potential of similar oxazole derivatives in developing targeted cancer therapies.
Compound | Mean GI50 (nM) | Specificity |
---|---|---|
Compound A | 48.8 | High |
Compound B | 44.7 | High |
Enzyme Inhibition Studies
The sulfonyl chloride moiety in compounds like this compound can interact covalently with nucleophilic sites on enzymes. This property has been studied in related compounds where enzyme inhibition was observed through covalent modifications that disrupt catalytic functions. Such interactions are crucial for understanding the compound's mechanism of action and therapeutic applications.
Applications in Medicinal Chemistry
This compound is utilized as an intermediate in synthesizing bioactive molecules. Its ability to form stable covalent bonds makes it valuable for creating targeted therapeutic agents in drug development. Furthermore, its structural features suggest potential applications in developing antimicrobial agents.
Properties
IUPAC Name |
3-methyl-1,2-oxazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S/c1-3-4(2-9-6-3)10(5,7)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAOWTZDVYTZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858489-87-9 |
Source
|
Record name | 3-methyl-1,2-oxazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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